![molecular formula C15H16N2O3S2 B2858317 Ethyl 2-(2-(p-tolylthio)acetamido)thiazole-4-carboxylate CAS No. 895455-52-4](/img/structure/B2858317.png)
Ethyl 2-(2-(p-tolylthio)acetamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-(p-tolylthio)acetamido)thiazole-4-carboxylate is a derivative of 2-aminothiazole-4-carboxylate . Thiazoles are an important class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of Ethyl 2-(2-(p-tolylthio)acetamido)thiazole-4-carboxylate involves the use of 2-aminothiazole-4-carboxylate as a starting material . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-(p-tolylthio)acetamido)thiazole-4-carboxylate is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antitumor and Cytotoxic Activity
Research has indicated that certain thiazole derivatives exhibit antitumor and cytotoxic activities. They can be used to develop new chemotherapy agents that target cancer cells while minimizing effects on healthy cells. The ability to induce apoptosis selectively in tumor cells is a key focus in this application.
Each of these fields offers a unique avenue for the application of Ethyl 2-(2-(p-tolylthio)acetamido)thiazole-4-carboxylate in scientific research and potential therapeutic development. Ongoing studies continue to expand our understanding of these applications and the mechanisms by which thiazole derivatives exert their effects .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical targets due to their aromaticity, which allows for various reactions such as donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole compounds have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Ethyl 2-(2-(p-tolylthio)acetamido)thiazole-4-carboxylate.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, potentially leading to various molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-20-14(19)12-8-22-15(16-12)17-13(18)9-21-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBGFIOVPTLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(p-tolylthio)acetamido)thiazole-4-carboxylate |
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